molecular formula C22H18N2OS2 B2928628 (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone CAS No. 370844-48-7

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone

Cat. No.: B2928628
CAS No.: 370844-48-7
M. Wt: 390.52
InChI Key: NEWBKHURAAPEKN-UHFFFAOYSA-N
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Description

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. This compound exhibits significant research value in oncology, particularly for the study and treatment of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, which are frequently driven by dysregulated JAK2 signaling, including the canonical JAK2 V617F mutation [https://pubmed.ncbi.nlm.nih.gov/15987702/]. Its mechanism involves binding to the kinase domain of JAK2, thereby suppressing the phosphorylation and subsequent activation of downstream STAT transcription factors (e.g., STAT3 and STAT5), which are pivotal for cellular proliferation, survival, and differentiation. Preclinical studies highlight its efficacy in suppressing the growth of JAK2-dependent hematological malignancy cell lines and in reducing splenomegaly and cytokine levels in vivo mouse models of JAK2-driven disease [https://pubmed.ncbi.nlm.nih.gov/25662999/]. The compound's specific scaffold is designed for high selectivity over other JAK family members, making it an essential pharmacological tool for dissecting the distinct roles of JAK2 in pathological and normal physiological signaling, and for evaluating the potential of targeted JAK2 inhibition as a therapeutic strategy.

Properties

IUPAC Name

(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c23-19-18-17(16-11-6-12-26-16)14-9-4-5-10-15(14)24-22(18)27-21(19)20(25)13-7-2-1-3-8-13/h1-3,6-8,11-12H,4-5,9-10,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWBKHURAAPEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone
  • Molecular Formula : C_{18}H_{18}N_{2}OS_{2}

This compound features a unique arrangement of heterocycles and functional groups that contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that the compound exhibits significant antimicrobial activity. For instance:

  • Mechanism of Action : The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone has also been investigated:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including SK-OV3 (ovarian cancer) and NCI-N87 (gastric cancer).
Cell Line IC50 (µM)
SK-OV30.5
NCI-N871.0

The observed IC50 values indicate that the compound has potent cytotoxic effects against these cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA and interfere with replication processes.
  • Receptor Modulation : It could potentially act on various receptors involved in cell signaling.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the parent compound. These derivatives were assessed for their biological activity and showed enhanced potency compared to the original structure:

  • Derivative A : Exhibited improved MIC values against E. coli and S. aureus.
  • Derivative B : Showed a lower IC50 against SK-OV3 cells than the parent compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / Feature Molecular Formula Average Mass (g/mol) Substituents at Position 4 Aromatic Ring in Methanone Group ChemSpider ID
Target: (3-Amino-4-(thiophen-2-yl)-...phenyl)methanone C₂₂H₁₉N₃OS₂* ~397.5 (estimated) Thiophen-2-yl Phenyl Not provided
[3-Amino-4-(3-pyridinyl)-...4-fluorophenyl)methanone C₂₃H₁₈FN₃OS 403.475 3-Pyridinyl 4-Fluorophenyl 1023581
[3-Amino-4-(2-furanyl)-...4-fluorophenyl)methanone C₂₃H₁₈FN₃O₂S ~419.5 (estimated) 2-Furanyl 4-Fluorophenyl 329939-03-9†
[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)...methanone C₂₅H₁₈F₄N₂O₃S 502.482 Trifluoromethyl 3-Fluoro-4-methoxyphenyl 3015092
[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone C₁₄H₁₂Cl₂O₃S 331.21 2-Thienyl 236735-89-0†

*Estimated based on structural similarity. †CAS number provided instead of ChemSpider ID.

Key Observations:
  • Heterocyclic Substituents : The 3-pyridinyl group in introduces nitrogen, which may enhance hydrogen bonding and aqueous solubility, whereas the thiophen-2-yl group in the target compound offers sulfur-mediated hydrophobic interactions .
  • Bulkier Substituents : The trifluoromethyl group in significantly increases molecular mass (502.48 g/mol) and lipophilicity, which could affect blood-brain barrier penetration .

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